Chromatographic Retention Time Differentiation from 7-MeIgQx and 7,9-DiMeIgQx by LC-ESI-MS/MS
Under identical LC-ESI-MS/MS conditions used for HAA quantitation in cooked meat matrices, 6,7-DiMeIgQx (1,6,7-trimethyl isomer) elutes at 22.5 min, clearly resolved from its closest structural analogs 7-MeIgQx (1,7-dimethyl isomer, tR = 19.8 min) and 7,9-DiMeIgQx (1,7,9-trimethyl isomer, tR = 23.8 min) [1]. This 2.7 min separation from 7-MeIgQx and 1.3 min separation from 7,9-DiMeIgQx is sufficient to prevent co-elution when using the chromatographic method described by Ni et al. The specific MS/MS transition monitored is 228 > 213 for 6,7-DiMeIgQx, which is identical to that of 7,9-DiMeIgQx, making chromatographic resolution the sole basis for unambiguous identification [1].
| Evidence Dimension | LC-ESI-MS/MS retention time (tR) in cooked meat extract analysis |
|---|---|
| Target Compound Data | tR = 22.5 min (6,7-DiMeIgQx; 2-amino-1,6,7-trimethylimidazo[4,5-g]quinoxaline) |
| Comparator Or Baseline | 7-MeIgQx tR = 19.8 min; 7,9-DiMeIgQx tR = 23.8 min; IgQx tR = 12.0 min; 4,8-DiMeIQx tR = 23.2 min |
| Quantified Difference | ΔtR = +2.7 min vs 7-MeIgQx; ΔtR = −1.3 min vs 7,9-DiMeIgQx; ΔtR = +10.5 min vs IgQx |
| Conditions | Pan-fried ground beef patties extracted by tandem SPE; LC-ESI-MS/MS in positive ion mode with selected reaction monitoring (SRM); chromatographic method as per Ni et al. J. Agric. Food Chem. 2008 |
Why This Matters
Procurement of the correct 1,6,7-trimethyl isomer is essential for preparing calibration standards that match the exact retention time of the analyte in food samples, preventing false-positive or false-negative identifications.
- [1] Ni, W.; McNaughton, L.; LeMaster, D. M.; Sinha, R.; Turesky, R. J. Quantitation of 13 Heterocyclic Aromatic Amines in Cooked Beef, Pork, and Chicken by Liquid Chromatography−Electrospray Ionization/Tandem Mass Spectrometry. J. Agric. Food Chem. 2008, 56 (1), 68–78. View Source
